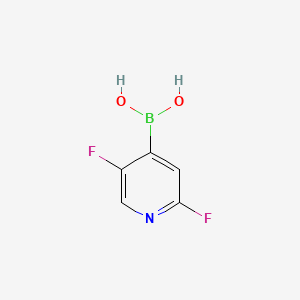

(2,5-Difluoropyridin-4-yl)boronic acid

Übersicht

Beschreibung

(2,5-Difluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. It is a derivative of pyridine, where the 2nd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with a boronic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-4-yl)boronic acid typically involves the lithiation of 2,5-difluoropyridine followed by borylation. One common method includes the reaction of 2,5-difluoropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of triisopropyl borate. The reaction mixture is then quenched with an acid to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (2,5-Difluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Resulting from oxidation reactions.

Substituted Pyridines: Produced through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

(2,5-Difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,5-Difluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dichloropyridin-4-ylboronic acid

- 2,5-Dimethylpyridin-4-ylboronic acid

- 2,5-Difluorophenylboronic acid

Comparison: (2,5-Difluoropyridin-4-yl)boronic acid is unique due to the presence of both fluorine atoms and a boronic acid group on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it particularly useful in Suzuki-Miyaura coupling reactions. Compared to its chlorinated or methylated counterparts, the fluorinated derivative exhibits higher stability and reactivity under certain conditions .

Biologische Aktivität

(2,5-Difluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBFNO. It features a pyridine ring substituted with two fluorine atoms and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Enzyme Inhibition

Boronic acids, including this compound, have been shown to exhibit enzyme inhibition properties. These compounds can interact with various enzymes, particularly serine proteases, by forming reversible complexes that modulate enzyme activity. This characteristic has been exploited in the design of proteasome inhibitors and anticancer agents.

Table 1: Biological Activity of Boronic Acids

| Compound Name | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 4.60 | Proteasome | |

| Bortezomib | 7.05 | Proteasome | |

| Other Boronic Acid Derivatives | Varied | Various Enzymes |

Case Studies and Research Findings

- Proteasome Inhibition :

- Mechanism of Action :

- Pharmacokinetics :

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit proteasomes positions it as a potential therapeutic agent in cancer treatment.

- Antiviral Activity : Preliminary studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral proteases, although further research is needed to establish this activity definitively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-Difluoropyridin-4-yl)boronic acid?

- Methodology : While direct synthesis protocols are not detailed in the literature, analogous pyridinyl boronic acids are typically synthesized via Miyaura borylation. This involves halogenation of the pyridine ring (e.g., bromination at the 4-position) followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron. Fluorine substituents at the 2- and 5-positions may require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid competing side reactions due to steric or electronic effects .

- Key Considerations : Fluorine’s electron-withdrawing nature can slow transmetallation steps in palladium-mediated reactions. Use of PdCl₂(dppf) or SPhos ligands may enhance efficiency .

Q. How can Suzuki-Miyaura coupling be optimized using this boronic acid?

- Methodology : Screen reaction parameters such as:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Base : K₂CO₃ or CsF for aqueous-organic biphasic systems.

- Solvent : THF or DME for solubility.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Use ¹¹B NMR to monitor boron speciation (e.g., free boronic acid vs. boroxine). At pH > 10, the ¹¹B signal shifts upfield (~δ 28–30 ppm) due to deprotonation .

- Mass Spectrometry : MALDI-MS may require derivatization (e.g., with 1,2-ethanediol) to prevent boroxine formation. Derivatized esters yield clear [M+H]⁺ peaks without fragmentation .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Steric Effects : Fluorine at the 2-position creates steric hindrance, slowing transmetallation.

- Electronic Effects : Electron-withdrawing fluorines reduce boron’s Lewis acidity, decreasing oxidative addition efficiency.

Q. What strategies mitigate boroxine formation during mass spectrometry?

- Methodology : Derivatize the boronic acid with diols (e.g., pinacol) to form cyclic esters. This stabilizes the boron center and prevents dehydration. For MALDI-MS, use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 1:10 analyte:matrix ratio to enhance ionization .

Eigenschaften

IUPAC Name |

(2,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUGAJDUGLGADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704624 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263375-23-0 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.